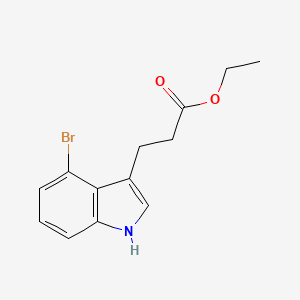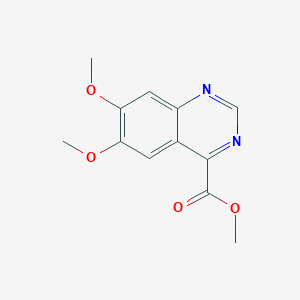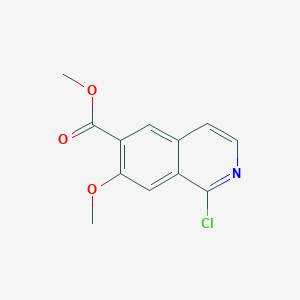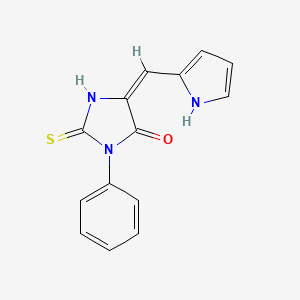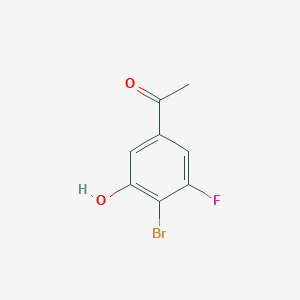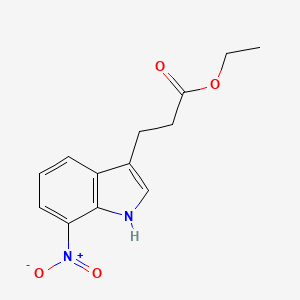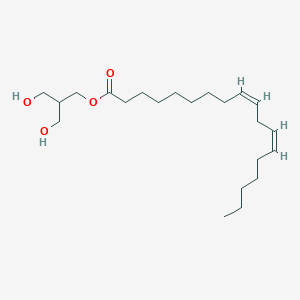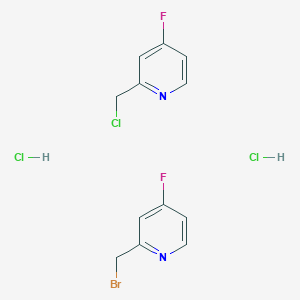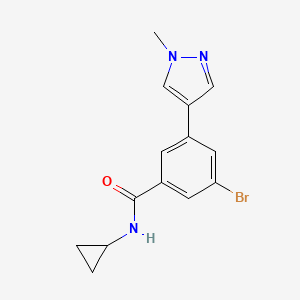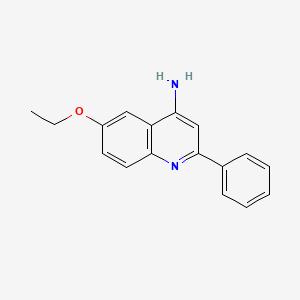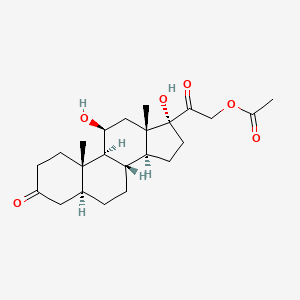
Hydrallostane 21-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrallostane 21-acetate is a derivative of cortisol, a steroid hormone produced by the adrenal cortex. It has the molecular formula C23H34O6 and a molecular weight of 406.51 . This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrallostane 21-acetate can be synthesized through the epoxide opening with hydrogen fluoride in dimethylformamide, followed by the Ringold-Stork protocol . The final product is obtained through hydrolysis, yielding dexamethasone-21-acetate, which is a closely related compound.
Industrial Production Methods
The industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process typically includes multiple steps of purification and crystallization to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrallostane 21-acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, dimethylformamide, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as dexamethasone-21-acetate and other corticosteroid derivatives .
Wissenschaftliche Forschungsanwendungen
Hydrallostane 21-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various corticosteroid derivatives.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is used in the development of anti-inflammatory and immunosuppressive drugs.
Industry: It is utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
Hydrallostane 21-acetate exerts its effects by binding to specific receptors in the body, such as the glucocorticoid receptor. This binding leads to the activation or repression of various genes, resulting in anti-inflammatory and immunosuppressive effects. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity .
Vergleich Mit ähnlichen Verbindungen
Hydrallostane 21-acetate can be compared with other similar compounds, such as:
Dexamethasone: A potent synthetic corticosteroid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of applications.
Prednisolone: Another synthetic corticosteroid used in the treatment of various inflammatory and autoimmune conditions.
The uniqueness of this compound lies in its specific molecular structure, which allows for targeted therapeutic effects with potentially fewer side effects compared to other corticosteroids .
Conclusion
This compound is a versatile compound with significant applications in scientific research and medicine. Its unique chemical properties and mechanisms of action make it a valuable tool in the development of new therapeutic agents and the study of various biological processes.
Eigenschaften
Molekularformel |
C23H34O6 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
[2-[(5S,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-18,20,26,28H,4-12H2,1-3H3/t14-,16-,17-,18-,20+,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
BWCPGWRDUCWIIR-PDGAMHHOSA-N |
Isomerische SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)O)C)O |
Kanonische SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


